(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
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Overview
Description
(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a complex organic compound that belongs to the piperazine family. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyl, tert-butyl, and methyl groups, along with three carboxylate groups. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of Substituents: The benzyl, tert-butyl, and methyl groups are introduced through nucleophilic substitution reactions. For example, benzyl chloride can react with the piperazine ring in the presence of a base to form the benzyl-substituted piperazine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often use continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carboxylate groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carboxylate groups.
Substitution: Substituted piperazine derivatives with new functional groups at the benzyl, tert-butyl, or methyl positions.
Scientific Research Applications
(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- ®-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
- (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate
- ®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate
Uniqueness
(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is unique due to its specific stereochemistry and the presence of three carboxylate groups. This configuration provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2,4-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-10-20(12-15(21)16(22)25-4)17(23)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEYLNAAOWKKBQ-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)OC)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679407 |
Source
|
Record name | 4-Benzyl 1-tert-butyl 2-methyl (2S)-piperazine-1,2,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211399-66-4 |
Source
|
Record name | 4-Benzyl 1-tert-butyl 2-methyl (2S)-piperazine-1,2,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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